molecular formula C23H31NO B12024343 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide CAS No. 181778-14-3

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide

Katalognummer: B12024343
CAS-Nummer: 181778-14-3
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: JYTTYVHHAJRKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide is an organic compound with the molecular formula C23H31NO and a molecular weight of 337.51 g/mol . This compound is known for its unique structural features, which include a tert-butyl group and diisopropylphenyl moiety attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,6-diisopropylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide include:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Eigenschaften

CAS-Nummer

181778-14-3

Molekularformel

C23H31NO

Molekulargewicht

337.5 g/mol

IUPAC-Name

4-tert-butyl-N-[2,6-di(propan-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H31NO/c1-15(2)19-9-8-10-20(16(3)4)21(19)24-22(25)17-11-13-18(14-12-17)23(5,6)7/h8-16H,1-7H3,(H,24,25)

InChI-Schlüssel

JYTTYVHHAJRKCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.